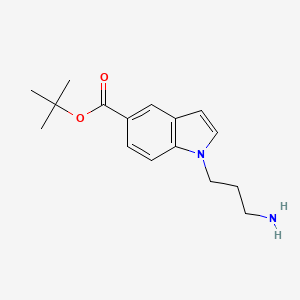
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate, also known as JWH-250, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1999 by John W. Huffman, and since then, it has been widely studied for its pharmacological properties.
Wirkmechanismus
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, including pain perception, inflammation, and mood. By activating these receptors, Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the activation of antioxidant pathways. These effects are thought to underlie the compound's analgesic and anti-inflammatory properties, as well as its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate is its potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, this compound also has several limitations, including its high lipophilicity, which can make it difficult to dissolve in water-based solutions, and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate, including the development of new pain medications, the investigation of its potential as a neuroprotective agent, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate involves several steps, including the reaction of indole with tert-butyl bromoacetate, followed by reduction and amination to produce the final product. This process has been optimized over the years, and several variations of the synthesis method have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-(3-aminopropyl)indole-5-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. Several studies have shown that this compound has potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
Eigenschaften
IUPAC Name |
tert-butyl 1-(3-aminopropyl)indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)13-5-6-14-12(11-13)7-10-18(14)9-4-8-17/h5-7,10-11H,4,8-9,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVOHOFNKATWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)N(C=C2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
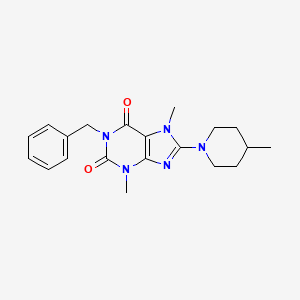
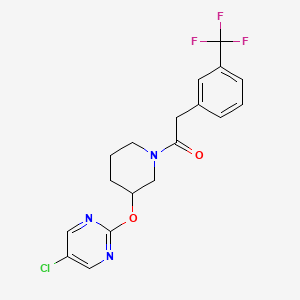

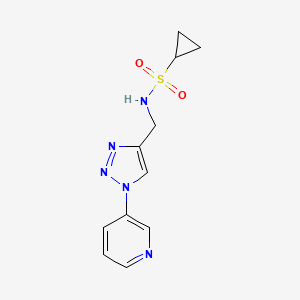
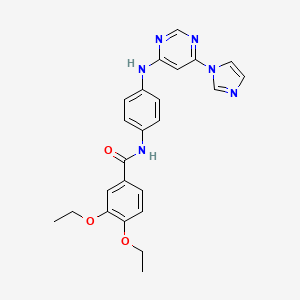
![3-Cyano-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2613772.png)
![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

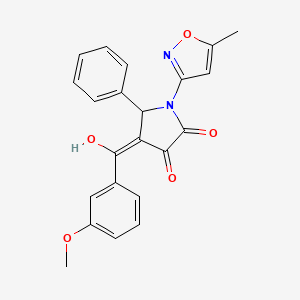
![2-Chloro-N-(2,3-dihydro-1H-inden-5-ylmethyl)-N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]acetamide](/img/structure/B2613780.png)

